1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a 3-methoxyphenyl group at position 3, a piperazine linker at position 7, and a 2-phenylbutan-1-one moiety. Its molecular formula is C₂₄H₂₅N₇O₂, with a molecular weight of 455.51 g/mol (calculated from analogs in ).
Properties
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-3-21(18-8-5-4-6-9-18)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-10-7-11-20(16-19)34-2/h4-11,16-17,21H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFUQMYBWTIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:
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Formation of the Triazolopyrimidine Core:
- The triazolopyrimidine core can be synthesized via a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a nitrile compound under acidic or basic conditions.
-
Attachment of the Piperazine Ring:
- The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a piperazine derivative in the presence of a base like potassium carbonate.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylbutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent, particularly in targeting neurological pathways.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the phenylbutanone moiety may contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Structural Variations
The following analogs differ in substituent groups, chain length, and heterocyclic modifications:
Impact of Substituents on Physicochemical Properties
Fluorine substituents (e.g., 4-fluorophenyl in Analog 1) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Chain Length and Flexibility :
- The butan-1-one chain in the target compound introduces greater conformational flexibility compared to the propan-1-one in Analog 3. This could influence binding affinity to target proteins.
- Analog 2’s 2-ethylbutan-1-one chain may reduce steric hindrance, favoring interactions with hydrophobic binding pockets.
Biological Activity
The compound 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic molecule with potential pharmacological applications. Its unique structure combines elements of triazole and pyrimidine, which are known for their biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring linked to a triazolopyrimidine moiety and a phenylbutanone group, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:
- Inhibition of Enzymes : Compounds containing triazole and pyrimidine structures often exhibit inhibitory effects on enzymes involved in metabolic pathways. This compound may inhibit specific kinases or phosphodiesterases, impacting cell signaling pathways.
- Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). This could lead to anxiolytic or antidepressant effects.
Anticancer Activity
Recent studies have indicated that similar triazolopyrimidine derivatives possess anticancer properties. For instance, compounds with structural similarities have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 (breast cancer) | 5.4 | Apoptosis induction |
| Johnson et al. (2022) | A549 (lung cancer) | 8.2 | Cell cycle arrest |
Neuropharmacological Effects
The piperazine moiety is known for its CNS activity. Research has demonstrated that similar compounds can modulate serotonin and dopamine receptors:
- Anxiolytic Effects : In animal models, related compounds have shown reduced anxiety-like behavior in elevated plus maze tests.
- Antidepressant Activity : Behavioral assays indicate that these compounds may enhance serotonergic neurotransmission.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of triazolopyrimidine derivatives against human cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 5.4 µM, suggesting a strong potential for development as an anticancer agent .
Case Study 2: CNS Activity
In a behavioral pharmacology study, a related compound was tested for its anxiolytic properties using the open field test and elevated plus maze. Results indicated a significant reduction in anxiety-like behaviors at doses ranging from 10 to 30 mg/kg in mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
